Dibenzo[b,d]furan-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzofuran-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO/c14-8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWKBKHHKGFTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Structural Significance of the Dibenzo B,d Furan Core
The parent structure, dibenzofuran (B1670420), is a heterocyclic organic compound composed of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org It is a white, volatile solid that is soluble in nonpolar organic solvents and is naturally found in coal tar. wikipedia.org The dibenzofuran core is thermally stable and possesses a useful liquid range, which has led to its use as a heat transfer agent. wikipedia.orgekb.eg
From a structural standpoint, the dibenzofuran unit is a rigid, planar aromatic system. This planarity and extensive electron delocalization provide a foundation for creating molecules with interesting photophysical and electronic properties. The numbering of the carbon atoms in the dibenzofuran ring system is crucial for defining the precise location of substituents, as different substitution patterns can lead to vastly different chemical and physical characteristics.
Historically, research on dibenzofuran and its derivatives has been linked to environmental science due to the formation of polychlorinated dibenzofurans (PCDFs) as byproducts of incineration and other industrial processes. wikipedia.orgnih.gov However, in recent decades, the focus has shifted towards harnessing the dibenzofuran core for applications in medicinal chemistry and materials science. biointerfaceresearch.com Its ability to serve as a scaffold for various functional groups has made it a versatile building block in the synthesis of complex organic molecules. ekb.eg
The Role of Nitrile Functionalization in Modulating Molecular Properties Within the Dibenzo B,d Furan Framework
The introduction of a nitrile (cyano, -C≡N) group onto the dibenzofuran (B1670420) framework at the 3-position, creating Dibenzo[b,d]furan-3-carbonitrile, significantly alters the molecule's properties. The nitrile group is strongly electron-withdrawing and possesses a linear geometry. rsc.org This has several important consequences for the molecular characteristics.
The potent electron-withdrawing nature of the nitrile group can substantially modify the electronic and optical properties of the dibenzofuran system. rsc.org This is a key feature exploited in the design of materials for organic electronics. For instance, in conjugated molecules, the presence of a cyano group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier orbital energies is critical for applications in organic light-emitting diodes (OLEDs) and organic solar cells. rsc.org
Furthermore, the nitrile group's polarity and ability to participate in hydrogen bonding and other non-covalent interactions can influence the supramolecular arrangement of molecules in the solid state. rsc.org This can affect crystal packing, thin-film morphology, and ultimately, the performance of electronic devices. The linear geometry of the cyano group also imparts specific steric constraints that can be used to control molecular architecture. rsc.org Nitriles are also versatile synthetic intermediates, capable of being converted into other functional groups such as amines, carboxylic acids, and ketones, further expanding their utility in organic synthesis. acs.org
Overview of Contemporary Research Landscape for Cyano Substituted Dibenzofurans
Strategies for Constructing the Dibenzo[b,d]furan Core
The construction of the dibenzofuran framework primarily involves the formation of a key carbon-oxygen (C-O) or carbon-carbon (C-C) bond to complete the furan (B31954) ring. These cyclization reactions can be broadly categorized into several approaches, including those catalyzed by transition metals, those proceeding without a metal catalyst, and those induced by photochemical means.
Transition Metal-Catalyzed Cyclization Reactions
Transition metals, particularly palladium and copper, have proven to be highly effective catalysts for the synthesis of dibenzofurans. nih.govrsc.org These methods often offer high efficiency and functional group tolerance.
Palladium catalysis is a versatile tool for the formation of both C-O and C-C bonds, leading to the dibenzofuran skeleton. rsc.org One common strategy involves the intramolecular cyclization of diaryl ethers. For instance, palladium acetate (B1210297) has been used to catalyze the cyclization of ortho-diazonium salts of diaryl ethers in refluxing ethanol (B145695). organic-chemistry.org Another approach is the intramolecular C-H activation/C-O cyclization of phenols, which can be achieved using a Pd(0)/Pd(II) catalytic system with air as the oxidant. researchgate.netacs.orgacs.org This method is notable for its practicality and tolerance of various functional groups. researchgate.netacs.orgacs.org
A domino strategy starting from propargyl ethers of 2-halo phenol (B47542) derivatives has also been developed. nih.govacs.org This involves a Pd(0)-catalyzed intramolecular carbopalladation/Suzuki coupling, followed by an iron(III)-catalyzed cycloisomerization and aromatization to yield tetracyclic dibenzofuran derivatives. nih.govacs.org Furthermore, palladium-catalyzed intramolecular dehydrobromination of 2-bromophenyl phenyl ethers provides another route to dibenzofurans. acs.org
| Catalyst/Reagents | Starting Material | Product | Yield (%) | Reference |
| Pd(OAc)₂ | o-Diazonium salt of diaryl ether | Dibenzofuran | - | organic-chemistry.org |
| Pd(0)/Pd(II), Air | Phenol | Dibenzofuran | 54 | acs.org |
| Pd(0), Fe(III) | Propargyl ether of 2-halo phenol | Tetracyclic dibenzofuran | High | nih.govacs.org |
| Pd(OAc)₂ | 2-Bromophenyl phenyl ether | Dibenzofuran | - | acs.org |
| Pd/C | o-Iododiaryl ether | Dibenzofuran | Good | organic-chemistry.orgbiointerfaceresearch.com |
Table 1: Examples of Palladium-Catalyzed Synthesis of Dibenzofurans
The copper-catalyzed Ullmann coupling reaction is a classic and widely used method for forming C-O bonds in the synthesis of diaryl ethers, which are key precursors to dibenzofurans. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. organic-chemistry.org Modern variations of the Ullmann reaction often utilize ligands to improve reaction efficiency and mildness. For example, the use of picolinic acid as a ligand allows for the copper-catalyzed O-arylation of phenols with aryl iodides and bromides to proceed under mild conditions in DMSO/K₃PO₄. nih.gov
A significant advancement is the double intramolecular Ullmann coupling. This has been demonstrated in the synthesis of diastereomerically and enantiomerically pure 4b,9b-dihydrobenzofuro[3,2-b]benzofurans from syn-1,2-bis(2-bromoaryl)ethane-1,2-diols using a copper(II) oxinate catalyst. researchgate.net Another example is the synthesis of dibenzo[b,f]imidazo[1,2-d] nih.govnih.govoxazepine derivatives through a double Ullmann coupling of 4,5-diaryl-2-(2-bromophenyl)-1H-imidazoles and 2-bromophenols, catalyzed by copper(I) iodide and o-phenanthroline. researchgate.net
| Catalyst/Reagents | Starting Materials | Product | Yield (%) | Reference |
| CuI/o-phenanthroline, Cs₂CO₃ | 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole, 2-bromophenol | Dibenzo[b,f]imidazo[1,2-d] nih.govnih.govoxazepine | Good | researchgate.net |
| Cu(II) oxinate, K₃PO₄, KI | syn-1,2-bis(2-bromoaryl)ethane-1,2-diol | 4b,9b-Dihydrobenzofuro[3,2-b]benzofuran | up to 90 | researchgate.net |
| CuI, Picolinic acid, K₃PO₄ | Phenol, Aryl iodide/bromide | Diaryl ether | - | nih.gov |
Table 2: Examples of Copper-Catalyzed Ullmann Coupling for Dibenzofuran Analogs
Metal-Free Cyclization Approaches
In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. frontiersin.orgresearchgate.net These approaches often rely on the use of strong bases or acids to promote the cyclization reaction.
One such method involves the base-catalyzed intramolecular cyclization of 2-ynylphenols to produce 2-substituted benzo[b]furans, which can be precursors to more complex dibenzofuran structures. rsc.org This reaction proceeds in good to excellent yields using readily available cesium carbonate (Cs₂CO₃) as the catalyst under mild conditions. rsc.org Additionally, base-induced cascade reactions have been developed for the construction of dihydrobenzofuran skeletons. frontiersin.org For example, the reaction of an ortho-allyloxy benzenediazonium (B1195382) salt with thiophenols in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) as an organic base affords the desired heterocyclic products in moderate to high yields. frontiersin.org
| Catalyst/Reagent | Starting Material | Product | Yield (%) | Reference |
| Cs₂CO₃ | 2-Ynylphenol | 2-Substituted benzofuran (B130515) | Good to Excellent | rsc.org |
| DABCO | o-Allyloxy benzenediazonium salt, Thiophenol | Dihydrobenzofuran skeleton | 63-83 | frontiersin.org |
Table 3: Examples of Metal-Free Cyclization Approaches
Photoinduced Electron Transfer (eT) Reactions for C-O Bond Formation
Photoinduced reactions offer an alternative, often metal-free, pathway for the formation of C-O bonds in the synthesis of dibenzofurans. nih.govconicet.gov.ar These reactions are typically initiated by the absorption of light, leading to an excited state that can undergo electron transfer to initiate the cyclization process.
Intramolecular photoinduced cyclizations have been successfully employed for the synthesis of substituted dibenzofurans. nih.govconicet.gov.aracs.orgfigshare.com One strategy involves a three-step process: bromination of o-arylphenols, followed by a Suzuki-Miyaura cross-coupling, and finally, a photoinduced cyclization to yield the dibenzofuran product. nih.govconicet.gov.aracs.orgfigshare.com
A more direct, metal-free approach involves the photoinduced intramolecular cyclization of 2'-chloro-[1,1'-biphenyl]-2-ol. conicet.gov.ar Irradiation of this substrate in the presence of a base like potassium tert-butoxide (t-BuOK) in a solvent such as liquid ammonia (B1221849) or DMSO leads to the formation of the corresponding dibenzofuran in high yield. conicet.gov.ar The mechanism is proposed to proceed via a photoinduced electron transfer (eT) process, involving radical and radical anion intermediates. conicet.gov.ar
| Substrate | Conditions | Product | Yield (%) | Reference |
| 2'-chloro-[1,1'-biphenyl]-2-ol | hv, t-BuOK, liq. NH₃ | Dibenzofuran | 89 | conicet.gov.ar |
| 2'-chloro-[1,1'-biphenyl]-2-ol | hv, t-BuOK, DMSO | Dibenzofuran | High | conicet.gov.ar |
Table 4: Examples of Intramolecular Photoinduced Cyclization for Dibenzofuran Synthesis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy of this compound is expected to reveal a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants are influenced by the rigid dibenzofuran core and the electron-withdrawing nature of the nitrile group.
The protons on the unsubstituted benzene (B151609) ring (H-6, H-7, H-8, H-9) would likely appear as a distinct ABCD spin system. The protons on the substituted ring (H-1, H-2, H-4) would also show characteristic splitting patterns. Specifically, the H-4 proton, being adjacent to the electron-withdrawing nitrile group, is expected to be shifted downfield. The H-2 proton, also influenced by the nitrile group, would be similarly affected. The proton furthest from the nitrile group on that ring, H-1, would likely be the most upfield of the signals on the substituted ring. The ¹H NMR spectrum of the parent compound, dibenzofuran, shows signals in the range of 7.3 to 8.0 ppm. chemicalbook.comchemicalbook.com For substituted dibenzofurans, such as the 3-amino derivative, the protons on the substituted ring are shifted upfield due to the electron-donating nature of the amine group. uq.edu.au Conversely, the nitrile group in this compound will cause a downfield shift of the adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-1 | 7.60-7.80 | d | J = 8.0-9.0 |
| H-2 | 7.80-8.00 | dd | J = 8.0-9.0, 1.5-2.5 |
| H-4 | 8.10-8.30 | d | J = 1.5-2.5 |
| H-6 | 7.90-8.10 | d | J = 7.5-8.5 |
| H-7 | 7.40-7.60 | t | J = 7.0-8.0 |
| H-8 | 7.50-7.70 | t | J = 7.0-8.0 |
| H-9 | 7.60-7.80 | d | J = 7.5-8.5 |
Note: The data in this table is predicted based on the analysis of related compounds and general principles of NMR spectroscopy.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, a total of 13 distinct signals are expected, one for each unique carbon atom. The chemical shift of the nitrile carbon is characteristically found in the 115-120 ppm region. The quaternary carbons of the dibenzofuran skeleton and the carbon attached to the nitrile group (C-3) will also have distinct chemical shifts. The ¹³C NMR spectrum of dibenzofuran shows signals for the carbon atoms in the range of approximately 111 to 157 ppm. chemicalbook.com The introduction of a substituent at the 3-position, such as a methoxy (B1213986) group, alters the chemical shifts of the surrounding carbons. rsc.org The electron-withdrawing nitrile group is expected to deshield the C-3 carbon and influence the chemical shifts of the other carbons in the substituted ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 120-125 |
| C-2 | 125-130 |
| C-3 | 110-115 |
| C-4 | 130-135 |
| C-4a | 150-155 |
| C-5a | 155-160 |
| C-6 | 120-125 |
| C-7 | 125-130 |
| C-8 | 120-125 |
| C-9 | 110-115 |
| C-9a | 120-125 |
| C-9b | 125-130 |
| CN | 115-120 |
Note: The data in this table is predicted based on the analysis of related compounds and general principles of NMR spectroscopy.
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis (if applicable to fluorinated analogues)
Fluorine-19 (¹⁹F) NMR spectroscopy would be a critical characterization technique for any fluorinated analogues of this compound. Given the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, this technique can provide unambiguous evidence for the presence and electronic environment of fluorine atoms in the molecule. For instance, in the ¹⁹F NMR spectra of dibenzo[b,d]bromol-5-ium trifluoroacetate (B77799), the trifluoroacetate anion shows a sharp singlet at -76.5 ppm. nih.gov This demonstrates the utility of ¹⁹F NMR in identifying fluorine-containing functional groups.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. By measuring the mass of the molecular ion with high accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. For this compound (C₁₃H₇NO), the expected exact mass can be calculated and compared to the experimental value. For example, in the characterization of dibenzo[b,d]bromol-5-ium nitrate, HRMS was used to confirm the calculated exact mass of the cation [M]⁺ (C₁₂H₈Br⁷⁹) as 230.9804, with the found value being 230.9784. nih.govsemanticscholar.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is also used to analyze complex mixtures, such as in the determination of chlorinated dibenzo-p-dioxins and -furans in beef fat. nih.gov
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [M]⁺ | 193.0528 |
| [M+H]⁺ | 194.0606 |
| [M+Na]⁺ | 216.0425 |
Note: The data in this table is calculated for the specified molecular formula.
X-ray Diffraction Analysis for Solid-State Structure Determination
While specific X-ray data for this compound is not available, studies on related dibenzofuran derivatives illustrate the power of this technique. For example, the crystal structure of a dibenzo[b,d]bromol-5-ium salt was determined by X-ray analysis, revealing the bond distances and angles of the halogen atom within the five-membered ring. nih.govresearchgate.net Similarly, the crystal structure of a quinoline-3-carbonitrile derivative was solved by direct methods using single-crystal X-ray diffraction data. researchgate.net These examples underscore the capability of X-ray diffraction to provide a detailed and unambiguous solid-state structure, which is invaluable for understanding intermolecular interactions and packing in the crystalline state.
Advanced UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions
The electronic transitions of this compound are governed by the aromatic π-system of the dibenzofuran core, modulated by the electron-withdrawing cyano (-CN) group. UV-Visible spectroscopy provides critical insights into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Steady-state spectroscopy measures the photophysical properties of a molecule in its electronic ground state and after it has reached an equilibrium excited state.
UV-Visible Absorption: The parent compound, dibenzofuran, exhibits characteristic absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic system. nist.govwikipedia.org The introduction of a nitrile group at the 3-position is expected to influence these transitions. The nitrile group acts as an electron-withdrawing group, which can extend the conjugation and lower the energy of the LUMO. This effect typically leads to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted dibenzofuran. frontiersin.orgshimadzu.com
Fluorescence Emission: Upon excitation, molecules like dibenzofuran relax to the lowest singlet excited state (S₁) and can then return to the ground state (S₀) by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a lower energy (longer wavelength), with the difference known as the Stokes shift. For this compound, the electron-withdrawing nitrile group can impact the fluorescence properties. In some aromatic systems, strong electron-withdrawing groups can lead to a decrease in fluorescence intensity or a shift in the emission wavelength. nih.gov
The following table summarizes the known absorption and emission data for the parent dibenzofuran and provides a qualitative prediction for this compound based on established substituent effects.
Table 1: Illustrative Steady-State Spectroscopic Data This table presents experimental data for Dibenzofuran and predicted trends for this compound. Specific experimental values for the nitrile derivative are not available in the cited literature and are presented here for illustrative purposes.
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Predicted Effect of -CN Group |
|---|---|---|---|---|
| Dibenzofuran | Ethanol | ~255, ~286, ~300 | ~320, ~335 | N/A |
Transient absorption spectroscopy is a powerful pump-probe technique used to study the short-lived excited states of molecules on timescales from femtoseconds to milliseconds. This method provides critical information on the deactivation pathways available to the molecule after photoexcitation.
Following excitation with a laser pulse (pump), a second, weaker pulse (probe) monitors the changes in absorption of the sample as the excited molecules relax. This reveals the formation and decay of transient species such as the initially formed Franck-Condon state, the relaxed lowest singlet excited state (S₁), and triplet states (T₁).
For aromatic systems like dibenzofuran, the primary deactivation pathways from the S₁ state are fluorescence and intersystem crossing (ISC) to the triplet manifold. researchgate.net Studies on structurally similar dibenzothiophene (B1670422) derivatives show that after initial population of the S₁ state, relaxation occurs within picoseconds, followed by efficient intersystem crossing to the triplet state with lifetimes in the hundreds of picoseconds to nanoseconds range. scispace.com
The presence of the nitrile group on the dibenzofuran skeleton in this compound would likely influence these dynamics. The key processes that can be elucidated are:
Internal Conversion (IC): Ultrafast, non-radiative relaxation from higher excited singlet states (S₂) to the S₁ state. For dibenzofuran, this process is known to occur on a picosecond timescale. researchgate.net
Singlet Excited State Lifetime (τ_S): The lifetime of the S₁ state is a crucial parameter, representing the combined rates of all deactivation processes from this state (fluorescence and intersystem crossing).
Intersystem Crossing (ISC): A non-radiative transition from a singlet state (S₁) to a triplet state (T₁). The efficiency of this process is a key determinant of the fluorescence quantum yield. The heavy atom effect is not in play, but the nitrile group could influence the spin-orbit coupling that governs this transition.
Triplet State Lifetime (τ_T): The lifetime of the lowest triplet state (T₁) can be significantly longer than the singlet state, often lasting from microseconds to milliseconds, as it can only return to the ground state via a spin-forbidden process (phosphorescence) or non-radiative decay.
Table 2: Expected Excited State Dynamic Processes for this compound This table outlines the typical excited-state processes and illustrative timescales based on studies of related aromatic heterocyclic compounds. researchgate.netscispace.com Specific experimental values for this compound are not available.
| Process | Description | Typical Timescale |
|---|---|---|
| S₀ → S₂ Excitation | Population of a higher excited singlet state by the pump pulse. | < femtoseconds |
| Internal Conversion (S₂ → S₁) | Non-radiative relaxation to the lowest excited singlet state. | femtoseconds to picoseconds |
| S₁ State Lifetime | Decay of the lowest excited singlet state. | nanoseconds |
| Intersystem Crossing (S₁ → T₁) | Non-radiative transition from the singlet to the triplet manifold. | picoseconds to nanoseconds |
Computational Chemistry and Theoretical Investigations of Dibenzo B,d Furan 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone in the theoretical examination of dibenzo[b,d]furan-3-carbonitrile, offering a detailed view of its electronic characteristics and predicting its chemical behavior.
Theoretical studies on related dibenzofuran (B1670420) derivatives have utilized DFT to analyze their structural and electronic properties. For instance, in studies of dibenzofuran-based compounds, DFT has been used to elucidate how different substituents affect the geometry and electronic distribution of the core dibenzofuran structure. These computational approaches allow for the prediction of bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's stability and reactivity.
To understand the behavior of this compound in the presence of light, such as in photophysical applications, Time-Dependent Density Functional Theory (TD-DFT) is an essential tool. This method is used to calculate the energies of electronic excited states, providing insights into the molecule's absorption and emission spectra.
For example, in the study of similar benzofuran (B130515) derivatives, TD-DFT calculations have been used to analyze the nature of electronic transitions, such as intramolecular charge transfer (ICT). These calculations can reveal the distribution of electrons and holes in the excited state, which is crucial for designing materials for applications like organic light-emitting diodes (OLEDs).
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally indicates a molecule that is more easily excited and more chemically reactive. nih.gov
In computational studies of dibenzofuran derivatives, the distribution of the HOMO and LUMO across the molecule is analyzed to predict the sites of electrophilic and nucleophilic attack. For instance, in dibenzofuran derivatives decorated with cyanocarbazole units, the HOMO is typically localized on the electron-donating carbazole (B46965) moiety, while the LUMO is situated on the electron-accepting dibenzofuran and cyano-substituted parts. researchgate.net This separation of frontier orbitals is indicative of charge transfer characteristics upon excitation.
Table 1: Frontier Molecular Orbital Energies of a Related Dibenzofuran Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.12 |
| LUMO | -2.34 |
| HOMO-LUMO Gap | 3.78 |
Note: The data presented is for a related dibenzofuran derivative, 6‐(dibenzo[b,d]furan‐4‐yl)‐9‐phenyl‐9H‐carbazole‐3‐carbonitrile, as a representative example. researchgate.net The specific values for this compound may vary.
The triplet state is a quantum state where two electrons have parallel spins. The energy of the lowest triplet state (T1) is a crucial parameter in materials science, particularly for applications in phosphorescent OLEDs (PhOLEDs). A high triplet energy is often required for host materials to efficiently transfer energy to phosphorescent guest emitters.
Theoretical calculations are instrumental in predicting the triplet energies of molecules. For dibenzofuran derivatives designed as host materials, high triplet energies, often above 2.7 eV, are desirable. rsc.org The rigid and aromatic structure of the dibenzofuran core contributes to a high triplet energy level. Computational methods can accurately calculate these energies, guiding the design of new materials with optimized photophysical properties.
Table 2: Calculated Triplet Energies of Dibenzofuran-Based Host Materials
| Compound | Triplet Energy (T1) (eV) |
| 4-DBFBI | 3.06 |
| 5-DBFBI | 2.96 |
Note: The data is for related dibenzofuran-based bipolar host materials, 5-(4-(dibenzo[b,d]furan-2-yl)-pyridin-2-yl)-5H-benzo[d]benzo- nih.govdigitaloceanspaces.comimidazo[1,2-a]imidazole (4-DBFBI) and 5-(5-(dibenzo[b,d]furan-2-yl)-pyridin-2-yl)-5H-benzo[d]benzo- nih.govdigitaloceanspaces.comimidazo[1,2-a]imidazole (5-DBFBI). rsc.org These values illustrate the high triplet energies achievable with a dibenzofuran core.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide valuable information about their conformational flexibility and how they interact with other molecules or within a larger system, such as a biological membrane or a material matrix.
In the context of drug design, MD simulations have been used to study the binding of dibenzofuran derivatives to biological targets. nih.gov These simulations can reveal the stability of the ligand-protein complex and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to theoretical activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While direct QSAR studies on the theoretical activity of this compound are not widely reported, the principles of QSAR are applicable to understanding how structural modifications to the dibenzofuran scaffold can influence its properties.
3D-QSAR studies on dibenzofuran derivatives have been conducted to understand their inhibitory activity against certain enzymes. nih.gov These models use computed steric and electrostatic fields to correlate with biological activity, providing a three-dimensional map of the structural features that are important for activity. nih.gov Such models can guide the synthesis of new derivatives with enhanced potency. nih.gov
Theoretical Evaluation of Molecular Interactions (e.g., ligand-protein docking studies)nih.gov
Computational chemistry and theoretical investigations provide invaluable insights into the potential molecular interactions of this compound at an atomic level. While specific ligand-protein docking studies exclusively featuring this compound are not extensively documented in publicly available literature, a wealth of research on structurally similar dibenzofuran and benzofuran derivatives allows for a theoretical evaluation of its potential interactions. These studies, employing techniques like molecular docking and molecular dynamics, help in predicting the binding modes and affinities of these compounds with various protein targets.
Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when bound to a protein's active site. For derivatives of the dibenzofuran scaffold, these studies have often focused on targets such as protein kinases, which are crucial in cancer and other diseases. For instance, docking studies on dibenzofuran derivatives targeting Pim-1 kinase have revealed key interactions within the ATP-binding pocket. researchgate.net It is predicted that hydroxyl groups on the dibenzofuran core can form hydrogen bonds with hinge region residues like Glu121 and with conserved residues such as Lys67. researchgate.net Although this compound lacks these hydroxyl groups, the nitrogen atom of the nitrile group could potentially act as a hydrogen bond acceptor.
In a broader context, the dibenzofuran nucleus is recognized as a biologically active scaffold in drug discovery. researchgate.net Its planar and rigid structure, combined with the potential for various substitutions, makes it a versatile framework for interacting with diverse biological targets. Theoretical studies on simpler systems, such as the interaction of dibenzofuran with water and alcohols, have highlighted the importance of both hydrogen bonding to the furan (B31954) oxygen and π-stacking interactions. colab.ws These fundamental interactions are also expected to play a crucial role in the binding of this compound to protein active sites.
Furthermore, computational studies on benzofuran derivatives, which share a core structural motif with dibenzofurans, have demonstrated their potential as inhibitors of various enzymes and as antimicrobial agents. nih.govrsc.org Molecular docking of benzofuran-1,3,4-oxadiazole derivatives against Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) showed significant binding affinities, with interactions including hydrogen bonds and various hydrophobic interactions like Pi-Pi T-shaped, Pi-Alkyl, and Alkyl interactions. rsc.org
The following tables summarize findings from molecular docking studies on related dibenzofuran and benzofuran derivatives, which can serve as a predictive framework for the potential interactions of this compound.
Table 1: Predicted Molecular Interactions of Dibenzofuran Derivatives with Pim-1 Kinase
| Interacting Residue | Type of Interaction | Predicted Role in Binding |
| Glu121 | Hydrogen Bond | Interaction with hinge region |
| Lys67 | Hydrogen Bond | Interaction with conserved residue |
| Asp186 | Hydrogen Bond | Potential interaction with active site |
| Pro123 | Spatial Orientation | Influences positioning in active site |
Data synthesized from studies on hydroxylated dibenzofuran derivatives. researchgate.net
Table 2: Predicted Molecular Interactions of Benzofuran-1,3,4-oxadiazole Derivatives with M. tuberculosis Pks13
| Interacting Residue | Type of Interaction | Predicted Role in Binding |
| TYR1663 | Hydrogen Bond | Key interaction with active site |
| HIS1664 | Hydrogen Bond | Interaction with the heterocyclic core |
| HIS1699 | Pi-Pi T-shaped | Stacking interaction with aromatic rings |
| Multiple Residues | Pi-Alkyl, Alkyl | Hydrophobic interactions contributing to affinity |
Data from docking studies of substituted benzofuran derivatives. rsc.org
These theoretical investigations underscore the potential of the dibenzofuran scaffold, and by extension this compound, to engage in a variety of interactions within protein binding sites. The planar aromatic system is well-suited for π-stacking interactions, while the heteroatom (oxygen) and the nitrile substituent can participate in more specific hydrogen bonding. Such computational approaches are pivotal in the rational design of new therapeutic agents and in elucidating the molecular basis of their activity. nih.gov
Reactivity Profiles and Mechanistic Understanding of Dibenzo B,d Furan 3 Carbonitrile
Nucleophilic and Electrophilic Reactions of the Dibenzo[b,d]furan-3-carbonitrile Moiety
The reactivity of this compound is dictated by the interplay of the electron-rich dibenzofuran (B1670420) core and the electron-withdrawing nitrile group. The dibenzofuran system is generally susceptible to electrophilic attack due to the π-rich nature of the aromatic rings. However, the deactivating effect of the nitrile group at the 3-position significantly influences the regioselectivity and rate of these reactions.
Conversely, the electron-deficient carbon atom of the nitrile group serves as a prime site for nucleophilic attack. This can lead to a variety of transformations, including hydrolysis, reduction, and the formation of more complex heterocyclic systems. The specific outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions employed.
| Reaction Type | Reagent/Conditions | Product(s) | Notes |
| Electrophilic Aromatic Substitution | The presence of the deactivating nitrile group generally directs incoming electrophiles to positions remote from the nitrile, primarily at the 1, 7, and 9 positions of the dibenzofuran core. The specific isomer distribution is influenced by the nature of the electrophile and the reaction conditions. | ||
| Nucleophilic Addition to Nitrile | Grignard Reagents (R-MgX) | Ketones | The addition of a Grignard reagent to the nitrile group, followed by hydrolysis, yields the corresponding ketone. The choice of the Grignard reagent allows for the introduction of a wide range of organic moieties. |
| Hydrolysis of Nitrile | Acid or Base Catalysis | Dibenzo[b,d]furan-3-carboxylic acid | The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This transformation provides a valuable synthetic handle for further functionalization. |
| Reduction of Nitrile | Lithium Aluminum Hydride (LiAlH4) | (Dibenzo[b,d]furan-3-yl)methanamine | Strong reducing agents like LiAlH4 can reduce the nitrile group to a primary amine, opening up avenues for the synthesis of various amine derivatives. |
Radical Pathways in this compound Chemistry
The investigation of radical reactions involving this compound offers a complementary approach to its functionalization. Radical reactions often proceed under milder conditions and can provide access to products that are not readily obtainable through conventional ionic pathways. The stability of the dibenzofuran ring system makes it a suitable scaffold for exploring radical transformations.
Cycloaddition Reactions Involving the this compound System
The dibenzo[b,d]furan core, with its fused furan (B31954) and benzene (B151609) rings, can participate in cycloaddition reactions, although its aromaticity presents a significant energy barrier. The dienophilic character of the furan ring within the dibenzofuran structure is diminished due to its participation in the aromatic system. However, under specific conditions, cycloaddition reactions can be induced. For instance, the generation of a highly reactive benzyne (B1209423) intermediate from a suitably substituted dibenzofuran precursor could potentially undergo in-situ trapping via a [4+2] cycloaddition with a diene.
Advanced C-H Functionalization Strategies on this compound
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of complex organic molecules. Applying these strategies to this compound allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. Transition-metal-catalyzed C-H activation is a prominent approach in this area. The regioselectivity of these reactions can often be controlled through the use of directing groups or by exploiting the inherent electronic biases of the substrate.
| Strategy | Catalyst/Directing Group | Functional Group Introduced | Key Features |
| Directed C-H Activation | Transition Metal (e.g., Pd, Rh, Ru) with a coordinating directing group | Various (e.g., aryl, alkyl, acyl) | A directing group installed on the dibenzofuran scaffold chelates to the metal center, bringing it in close proximity to a specific C-H bond and enabling its selective functionalization. |
| Non-Directed C-H Functionalization | Transition Metal Catalyst | Various | This approach relies on the intrinsic reactivity of the C-H bonds within the this compound molecule, often favoring the most acidic or sterically accessible positions. |
Advanced Applications of Dibenzo B,d Furan 3 Carbonitrile in Functional Materials
Organic Light-Emitting Diodes (OLEDs)
The intrinsic properties of the Dibenzo[b,d]furan-3-carbonitrile scaffold make it a highly attractive component in the architecture of high-performance OLEDs. These devices, known for their vibrant colors, high contrast, and flexibility, rely on a series of organic layers to efficiently convert electricity into light. jmaterenvironsci.comossila.comjmaterenvironsci.com The performance of an OLED is critically dependent on the materials used in its emissive layer (EML), as well as the adjacent charge transport and blocking layers. jmaterenvironsci.comjmaterenvironsci.com Derivatives of this compound have demonstrated significant promise across various roles within the OLED stack.
As Host Materials for Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, the host material plays a crucial role. ossila.com It must possess a high triplet energy to effectively confine the excitons on the phosphorescent guest emitter, preventing energy back-transfer and ensuring efficient light emission. The this compound unit is instrumental in designing host materials with high triplet energies. For instance, a host material incorporating dibenzofuran (B1670420) and phosphine (B1218219) oxide units exhibited a high triplet energy of 3.01 eV, leading to a deep blue PhOLED with a remarkable quantum efficiency of 25.9%. researchgate.net
The combination of the electron-deficient this compound with electron-donating moieties allows for the creation of bipolar host materials, which can transport both electrons and holes. This balanced charge transport is critical for maintaining a wide recombination zone within the emissive layer, thereby improving efficiency and reducing roll-off at high brightness. In one study, four regioisomers of bipolar host materials were synthesized by coupling a cyano-substituted fluorene (B118485) (n-type) with dibenzofuran (p-type). rsc.org The resulting yellow PhOLEDs achieved a maximum external quantum efficiency of 25.3% and a current efficiency of 77.2 cd A⁻¹, highlighting the effectiveness of the dibenzofuran-based bipolar host design. rsc.org
| Compound/Device | Emitter | Max. EQE (%) | Max. Current Efficiency (cd A⁻¹) | Color Coordinates | Reference |
| CF-2-BzF Host | PO-01 | 25.3 | 77.2 | (0.50, 0.49) | rsc.org |
| Deep Blue PhOLED | Not Specified | 25.9 | Not Specified | (0.14, 0.22) | researchgate.net |
Role in Electron Transport Layers
The electron-withdrawing nature of the nitrile group in this compound makes it a suitable building block for electron transport materials (ETMs). Efficient electron transport from the cathode to the emissive layer is essential for charge balance and high device performance. While specific examples focusing solely on this compound in ETLs are part of broader material design strategies, the inherent electron-deficient character of the cyano-dibenzofuran unit is a recognized advantage for creating n-type materials. Research into dibenzofuran derivatives has led to the development of efficient electron transport type host materials. researchgate.net
Exciplex Host System Development
Exciplex-forming systems, where an excited state complex is formed between a donor and an acceptor molecule, have emerged as a promising strategy for achieving highly efficient OLEDs. researchgate.net this compound derivatives can function as the n-type (acceptor) component in such systems. By pairing a Dibenzo[b,d]furan-based acceptor with a suitable p-type (donor) material, an exciplex can be formed at the interface, which can then efficiently transfer its energy to a dopant emitter. This approach has been successfully employed to develop highly efficient and stable deep-red PhOLEDs. researchgate.net For instance, three novel dibenzofuran-based materials were developed as n-type partners for an exciplex host system, demonstrating the versatility of this molecular framework. researchgate.net
Integration in Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally Activated Delayed Fluorescence (TADF) represents the third generation of OLED emitters, offering a pathway to 100% internal quantum efficiency without the need for heavy metal phosphors. ossila.combeilstein-journals.org TADF materials are designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. beilstein-journals.orgnih.gov
The this compound moiety, with its defined electronic properties, is a valuable component in the design of TADF emitters. It can be incorporated as either the electron-accepting or a part of the core structure in donor-acceptor (D-A) type TADF molecules. For example, a highly efficient TADF emitter, BzITz, was synthesized using a fused rigid electron donor and a benzonitrile (B105546) merged triazine unit as the acceptor, achieving an external quantum efficiency of 24.0%. rsc.org Another study reported blue TADF devices using bipolar host materials constructed from a benzimidazole (B57391) moiety and a dibenzofuran moiety, reaching a maximum external quantum efficiency of 32.5%. rsc.org
| TADF Emitter/Host | Max. EQE (%) | Current Efficiency (cd A⁻¹) | Delayed Fluorescence Lifetime (µs) | Reference |
| D6 | 19.5 | Not Specified | ~7 | beilstein-journals.org |
| T21 | 22.0 | Not Specified | 3.5 | beilstein-journals.org |
| OBA-O based device | 17.8 | 33.2 | Not Specified | rsc.org |
| BzITz | 24.0 | 49.4 | Not Specified | rsc.org |
| 5-DBFBI Host | 32.5 | Not Specified | Not Specified | rsc.org |
Advanced Photonic and Optoelectronic Material Development
The application of this compound extends beyond OLEDs into the broader field of advanced photonic and optoelectronic materials. The structural rigidity and high thermal stability of the dibenzofuran core are advantageous for creating robust materials for various optical and electronic applications. The ability to tune the electronic properties through chemical modification allows for the design of materials with specific absorption and emission characteristics, making them suitable for applications such as organic lasers and sensors. The development of fluorene-based bipolar charge transporting materials, for example, showcases the potential for creating solution-processable materials for a range of optoelectronic devices. nih.govnih.gov
Development of Bipolar Charge Transporting Materials
The concept of bipolar charge transport, where a single material can efficiently transport both holes and electrons, is a significant area of research in organic electronics. researchgate.netrsc.org Bipolar materials are highly desirable for simplifying device architectures and improving performance in a variety of applications, including OLEDs and organic solar cells.
The this compound unit is a key building block in the design of such bipolar materials. By strategically combining the electron-accepting this compound moiety with electron-donating units, researchers can create molecules with balanced charge transport characteristics. For example, bipolar host materials for PhOLEDs have been developed by linking a cyano-substituted fluorene with dibenzofuran. rsc.org These materials demonstrated good thermal stability and effective bipolar charge transport, leading to high-efficiency devices. rsc.org In another approach, fluorene-based compounds featuring groups like anthraquinone (B42736) and 9-dicyanofluorenylidine were designed as air-stable and solution-processable bipolar charge transporting materials. nih.govnih.gov These materials exhibited hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, with electron mobilities about an order of magnitude lower. nih.gov
| Material Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) | Key Feature | Reference |
| Fluorene-based CTMs | 10⁻⁴ - 10⁻⁵ | ~10⁻⁵ - 10⁻⁶ | Air-stable, solution-processable | nih.gov |
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| CF-1-BzF | 7-(dibenzo[b,d]furan-1-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile |
| CF-2-BzF | 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile |
| CF-3-BzF | 7-(dibenzo[b,d]furan-3-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile |
| CF-4-BzF | 7-(dibenzo[b,d]furan-4-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile |
| PO-01 | Iridium(III) bis(4-phenylthieno[3,2-c]pyridinato-N,C2′)acetylacetonate |
| D6 | Not specified in provided text |
| T21 | Not specified in provided text |
| OBA-O | Not specified in provided text |
| BzITz | Not specified in provided text |
| 4-DBFBI | 5-(4-(dibenzo[b,d]furan-2-yl)-pyridin-2-yl)-5H-benzo[d]benzo- researchgate.netnih.govimidazo[1,2-a]imidazole |
| 5-DBFBI | 5-(5-(dibenzo[b,d]furan-2-yl)-pyridin-2-yl)-5H-benzo[d]benzo- researchgate.netnih.govimidazo[1,2-a]imidazole |
| PXB-DI | 5,10-diphenyl-15-(10-(2,4,6-triisopropylphenyl)-10H-dibenzo[b,e] rsc.orgnih.govoxaborinin-3-yl)-10,15-dihydro-5H-diindolo[3,2-a:3′,2′-c]carbazole |
Emerging Research Directions and Future Prospects for Dibenzo B,d Furan 3 Carbonitrile
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The synthesis of dibenzofuran (B1670420) derivatives has traditionally relied on classical methods that can sometimes be inefficient or require harsh reaction conditions. nih.gov Current research is actively pursuing more sustainable and efficient synthetic pathways. A significant area of focus is the development of one-pot reactions and the use of greener catalysts.
One promising approach involves the palladium-catalyzed intramolecular cyclization of ortho-diazonium salts derived from diaryl ethers. organic-chemistry.org This method utilizes a small amount of palladium acetate (B1210297) as a catalyst and can be performed in refluxing ethanol (B145695) without the need for a base, representing a more environmentally benign process. organic-chemistry.org Another efficient route involves the palladium-catalyzed reaction of o-iodoanilines or o-iodophenols with silylaryl triflates, followed by cyclization to form the dibenzofuran core in good to excellent yields. organic-chemistry.org This method demonstrates good tolerance for various functional groups. organic-chemistry.org
Furthermore, research into metal-free synthesis is gaining traction. For instance, a method for the synthesis of functionalized bis-sulfonyl dibenzofurans has been developed using a potassium carbonate-mediated benzannulation of α-sulfonyl o-hydroxyacetophenones with 1,4-dichloro-2-butyne (B41282) in an air atmosphere. researchgate.net Such metal-free approaches avoid the use of external oxidants and transition-metal catalysts, aligning with the principles of green chemistry. researchgate.net The development of an integrated one-pot reaction process that combines multiple steps, such as chitin (B13524) hydrolysis and dehydration to produce nitrogen-containing furan (B31954) derivatives, highlights a key direction for the sustainable production of valuable chemical intermediates. rsc.org
| Synthetic Strategy | Key Features | Sustainability/Efficiency Gains |
| Palladium-catalyzed cyclization of diaryl ether diazonium salts | 3 mol% palladium acetate catalyst, no base required. organic-chemistry.org | Reduced catalyst loading, milder conditions. organic-chemistry.org |
| Palladium-catalyzed reaction of o-iodoanilines/phenols | Tolerates various functional groups, good to excellent yields. organic-chemistry.org | High efficiency and functional group compatibility. organic-chemistry.org |
| Potassium carbonate-mediated benzannulation | Metal-free, air atmosphere. researchgate.net | Avoids transition-metal catalysts and external oxidants. researchgate.net |
| One-pot multi-component reactions | Combines multiple bond-forming transformations in a single step. researchgate.net | Increased efficiency, reduced waste from intermediate purification steps. researchgate.net |
Advanced Computational Design of Dibenzo[b,d]furan-3-carbonitrile Derivatives for Specific Functions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the rational design of novel materials. rsc.orgnih.gov For this compound and its derivatives, computational studies are crucial for predicting their electronic and photophysical properties, thereby guiding synthetic efforts towards molecules with specific functionalities.
DFT calculations can accurately predict key parameters such as HOMO-LUMO energy levels, reorganization energies for charge transport, and excitation energies. researchgate.netnih.gov For instance, in the context of Organic Light-Emitting Diodes (OLEDs), computational models can help in designing molecules with high triplet energies, a critical requirement for host materials in phosphorescent OLEDs. researchgate.net Studies on carbocations derived from dibenzofuran have utilized DFT to understand charge delocalization, which is fundamental to the electronic behavior of these molecules. researchgate.net
The power of computational design is also evident in the development of materials for other applications. For example, DFT studies on the hydrodeoxygenation of dibenzofuran provide insights into reaction mechanisms and solvent effects, which is valuable for applications in biofuel upgrading. nih.gov Furthermore, computational analysis can predict the interaction between furan-based molecules and other materials, such as the binding of furan to a Ziegler-Natta catalyst, which has implications for polymer synthesis. nih.gov By simulating the properties of yet-to-be-synthesized derivatives, researchers can prioritize synthetic targets that are most likely to exhibit desired characteristics, such as specific emission colors in OLEDs or optimal energy level alignment in solar cells.
| Computational Method | Predicted Property | Application |
| DFT (B3LYP/6-31G(d,p)) | HOMO-LUMO gap, reorganization energies. researchgate.net | Charge transport in organic electronics. researchgate.net |
| TD-DFT (PBE0/6-31G(d,p)) | Photophysical properties (absorption/fluorescence). researchgate.net | Design of light-emitting materials. researchgate.net |
| DFT with SMD solvation model | Thermochemical parameters, solvation free energy. nih.gov | Reaction mechanisms in different solvents. nih.gov |
| GIAO-derived NMR shifts (DFT) | NMR chemical shifts. researchgate.net | Structural elucidation and charge distribution analysis. researchgate.net |
Exploration of this compound in New Frontier Materials Science Applications
While the initial interest in this compound and its derivatives was largely driven by their potential in OLEDs, their unique properties are now being explored in a wider range of materials science applications.
One of the most promising new frontiers is in the field of perovskite solar cells (PSCs) . Dibenzofuran-based molecules are being investigated as hole-transporting materials (HTMs) in PSCs. rsc.orgmdpi.com The rigid and planar structure of the dibenzofuran core can facilitate efficient hole transport, and by tuning the peripheral substituents, the energy levels of the HTM can be precisely matched with the perovskite layer to optimize device performance. rsc.org For instance, a spiro-type HTM incorporating dibenzofuran units has demonstrated impressive power conversion efficiency and superior stability compared to commercially available alternatives. rsc.org
Another emerging application is in the development of fluorescent chemosensors . The inherent fluorescence of the dibenzofuran scaffold can be modulated by the presence of specific analytes. For example, a dimethylfuran-tethered 2-aminopyridine-3-carbonitrile has been shown to act as a highly sensitive and selective fluorescent sensor for the detection of Fe³⁺ ions and picric acid. researchgate.net This opens up possibilities for the use of this compound derivatives in environmental monitoring and diagnostics.
Furthermore, the dibenzofuran core is being incorporated into materials for thermally activated delayed fluorescence (TADF) . TADF emitters are a class of purely organic materials that can achieve 100% internal quantum efficiency in OLEDs. beilstein-journals.org The design of novel TADF emitters often involves combining electron-donating and electron-accepting moieties to achieve a small energy gap between the singlet and triplet excited states. The dibenzofuran unit can serve as a rigid and electron-rich component in such designs.
| Application Area | Role of Dibenzofuran-based Material | Key Findings |
| Perovskite Solar Cells (PSCs) | Hole-Transporting Material (HTM). rsc.orgmdpi.com | High power conversion efficiency and enhanced device stability. rsc.org |
| Fluorescent Chemosensors | Fluorescent probe for analyte detection. researchgate.net | Nanomolar detection limits for Fe³⁺ and picric acid. researchgate.net |
| Thermally Activated Delayed Fluorescence (TADF) | Component of TADF emitters for OLEDs. beilstein-journals.org | Potential for 100% internal quantum efficiency in OLEDs. beilstein-journals.org |
Interdisciplinary Research Integrating this compound into Hybrid Systems
The future of materials science lies in the integration of different material classes to create hybrid systems with synergistic properties. This compound and its derivatives are well-suited for such interdisciplinary research, bridging the gap between organic chemistry and other fields like polymer science and inorganic materials chemistry.
An example of this is the incorporation of furan-based diols, derived from biomass, into polyurethanes to create sustainable triboelectric materials. rsc.org These hybrid materials can be used in triboelectric nanogenerators for energy harvesting. The furan component, in this case, contributes to the desirable tribopositive properties of the resulting polymer. rsc.org
In the context of perovskite solar cells , the dibenzofuran-based HTM forms a critical interface with the inorganic perovskite layer. rsc.orgmdpi.com The performance and stability of the entire device depend on the successful integration of these organic and inorganic components. This necessitates a deep understanding of the interfacial chemistry and physics, a truly interdisciplinary challenge.
The development of hybrid light-emitting devices also represents a significant area of research. This could involve combining this compound-based emitters or hosts with other materials, such as quantum dots or inorganic phosphors, to achieve novel lighting and display technologies. The ability to tune the properties of the dibenzofuran component through synthetic chemistry allows for the optimization of these hybrid systems for specific applications.
The versatility of the this compound scaffold, combined with the ongoing advancements in synthesis, computational design, and materials integration, ensures that it will remain a molecule of significant interest for the foreseeable future, with the potential to contribute to a wide array of advanced technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
